

Carbostyril 165 (CAS No. 26078-23-9): A Technical Data Sheet

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Compound of Interest		
Compound Name:	Carbostyril 165	
Cat. No.:	B1606466	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of **Carbostyril 165**, a fluorescent dye also identified by its CAS number 26078-23-9. Due to the limited availability of in-depth public data, this guide summarizes the core physicochemical properties and known applications of the compound.

Chemical and Physical Properties

Carbostyril 165, systematically named 7-(dimethylamino)-4-methyl-2(1H)-quinolinone, is an electronically neutral fluorescent dye.[1][2] Its key properties are summarized in the table below.



Property	Value	Source(s)
CAS Number	26078-23-9	[3]
Molecular Formula	C12H14N2O	[3]
Molecular Weight	202.25 g/mol	[3]
Synonyms	7-(dimethylamino)-4-methyl- 2(1H)-quinolinone, 7- DIMETHYLAMINO-4- METHYLCARBOSTYRIL, 7- DIMETHYLAMINO-2- HYDROXY-4- METHYLQUINOLINE	
Appearance	Yellow glittering fine crystalline powder	
Boiling Point	340.37°C (rough estimate)	
Flash Point	199.6°C	
Density	1.0838 g/cm³ (rough estimate)	
Excitation Maximum (λex)	351/364 nm	[1][2]
Emission Maximum (λem)	>400 nm	[1][2]
Solubility	10 mM in DMSO	

Synthesis

A detailed, peer-reviewed synthesis protocol specifically for 7-(dimethylamino)-4-methyl-2(1H)-quinolinone is not readily available in the public domain. However, the synthesis of the closely related diethylamino analogue, 7-(diethylamino)-quinolin-2(1H)-one-3-carbaldehyde, has been described. This process involves the reflux of 2-chloro-7-(diethylamino)quinoline-3-carbaldehyde with aqueous acetic acid. It is plausible that a similar synthetic strategy could be employed for **Carbostyril 165**, likely starting from a corresponding dimethylamino precursor.

Experimental Applications and Protocols



Carbostyril 165 is primarily documented as an electronically neutral fluorescent dye.[1][2] Its principal cited application is in electro-fluorescence polarization studies to investigate the interaction of fluorescent dyes with clay minerals in suspensions.

A specific, detailed experimental protocol for the use of **Carbostyril 165** is not available in the reviewed literature. However, a general protocol for using a similar carbostyril derivative for cellular imaging can be adapted as a starting point.

General Staining Protocol with a Carbostyril Derivative (for illustrative purposes):

- Cell Preparation: Culture cells to the desired confluency on a suitable imaging substrate (e.g., glass-bottom dishes).
- Probe Preparation: Prepare a stock solution of the carbostyril dye (e.g., 1-10 mM in DMSO).
- Staining Solution: Dilute the stock solution in an appropriate buffer or cell culture medium to the final working concentration (typically in the low micromolar range).
- Incubation: Replace the cell culture medium with the staining solution and incubate for a specified period (e.g., 15-30 minutes) at the appropriate temperature (e.g., 37°C).
- Washing: Gently wash the cells with fresh buffer or medium to remove the unbound dye.
- Imaging: Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for the dye's excitation and emission wavelengths.

Note: This is a generalized protocol and would require optimization for **Carbostyril 165** and the specific application.

Biological Activity and Signaling Pathways

There is no specific information available in the public domain regarding the biological activity or the involvement of **Carbostyril 165** in any signaling pathways. While the broader class of quinoline and carbostyril derivatives encompasses compounds with diverse biological activities, including anticancer and anti-inflammatory properties, no such studies have been reported for this specific molecule. For instance, a related quinoline derivative, 7-methyl-8-nitro-quinoline, has been shown to exhibit cytotoxicity against Caco-2 cell lines. Additionally, a different



quinolinium compound, pyrvinium pamoate, has been reported to inhibit Akt phosphorylation. However, it is crucial to note that these findings are for structurally distinct molecules and cannot be directly extrapolated to **Carbostyril 165**.

Visualizations

Due to the lack of detailed experimental workflows or any information on signaling pathways for **Carbostyril 165**, no diagrams can be generated at this time. A generalized workflow for fluorescence microscopy is described in the experimental protocol section.

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